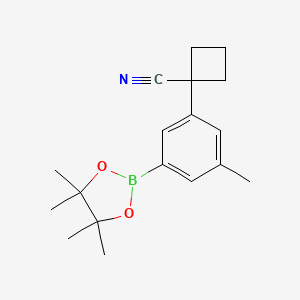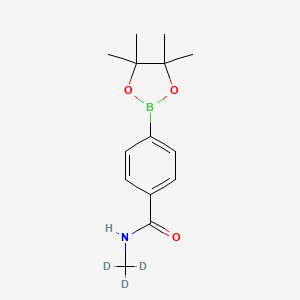
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methylthio groups can modulate its chemical reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate can be compared with other similar compounds, such as:
Ethyl 3-fluoro-2-methoxy-4-(methylthio)benzoate: Similar structure but different substitution pattern on the benzene ring.
Ethyl 3-fluoro-4-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Ethyl 3-fluoro-2-(methylthio)benzoate: Lacks the methoxy group, affecting its solubility and biological activity.
Propiedades
Fórmula molecular |
C11H13FO3S |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-6-8(14-2)9(12)10(7)16-3/h5-6H,4H2,1-3H3 |
Clave InChI |
NAQFHIZYTQCGBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)OC)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)


![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)




